Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate is a chemical compound with the molecular formula C8H14FNO3 and a molecular weight of 191.20 g/mol It is an ester derivative, characterized by the presence of an ethoxy group, a fluoro group, and an imino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The use of dehydrating agents such as sulfuric acid or molecular sieves can help drive the reaction to completion by removing water formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluoro group can enhance the compound’s stability and bioavailability by increasing its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the fluoro and imino groups.
Methyl propanoate: Another ester with a similar backbone but different substituents.
Ethyl 2-fluoropropanoate: A compound with a similar fluoro group but different overall structure.
Uniqueness
The presence of the fluoro group enhances its stability and reactivity, while the imino group provides opportunities for hydrogen bonding and interactions with biological molecules .
Properties
CAS No. |
18283-01-7 |
---|---|
Molecular Formula |
C8H14FNO3 |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
ethyl 3-ethoxy-2-fluoro-3-imino-2-methylpropanoate |
InChI |
InChI=1S/C8H14FNO3/c1-4-12-6(10)8(3,9)7(11)13-5-2/h10H,4-5H2,1-3H3 |
InChI Key |
AMAQFWKTSQEKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C)(C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.